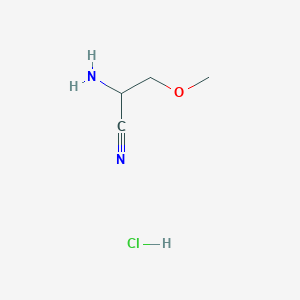
4-(azidomethyl)-N'-hydroxybenzenecarboximidamide
Overview
Description
4-(azidomethyl)-N’-hydroxybenzenecarboximidamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features an azidomethyl group attached to a benzene ring, along with a hydroxybenzenecarboximidamide moiety. The presence of the azido group makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azidomethyl)-N’-hydroxybenzenecarboximidamide typically involves the introduction of the azido group into a pre-formed benzene ring structure. One common method is the reaction of a benzyl halide with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The resulting azidomethylbenzene can then be further reacted with hydroxylamine and a suitable carboximidamide precursor to yield the final product.
Industrial Production Methods
Industrial production of 4-(azidomethyl)-N’-hydroxybenzenecarboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(azidomethyl)-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF), reflux conditions.
Reduction: Hydrogen gas, palladium catalyst.
Cycloaddition: Copper(I) catalysts, suitable alkyne partners.
Major Products Formed
Substitution: Various substituted benzene derivatives.
Reduction: Aminomethyl derivatives.
Cycloaddition: Triazole-containing compounds.
Scientific Research Applications
4-(azidomethyl)-N’-hydroxybenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein modifications through bioorthogonal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(azidomethyl)-N’-hydroxybenzenecarboximidamide is largely dependent on its chemical reactivity. The azido group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules in complex biological environments. This property is particularly useful in the development of targeted drug delivery systems and diagnostic tools. The compound’s ability to undergo cycloaddition reactions also enables the formation of stable triazole linkages, which can be used to tether therapeutic agents to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-(azidomethyl)-1,1’-biphenyl-2-yl)-1H-tetrazole: Another azido-containing compound used in pharmaceutical synthesis.
4-(azidomethyl)-2-butyl-5-chloro-1H-imidazole: Utilized in the synthesis of angiotensin II receptor blockers.
4-(azidomethyl)-[1,1’-biphenyl]-2-carbonitrile: Employed in the development of various bioactive molecules.
Uniqueness
4-(azidomethyl)-N’-hydroxybenzenecarboximidamide is unique due to its combination of an azido group and a hydroxybenzenecarboximidamide moiety. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
4-(azidomethyl)-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c9-8(12-14)7-3-1-6(2-4-7)5-11-13-10/h1-4,14H,5H2,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWFSUCIQWFXEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1377464.png)


methanamine hydrochloride](/img/structure/B1377471.png)





![[2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride](/img/structure/B1377480.png)


